molecular formula C11H15Br2NO B1656623 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol CAS No. 53500-38-2

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol

Cat. No.: B1656623
CAS No.: 53500-38-2
M. Wt: 337.05 g/mol
InChI Key: POVQXWGLNGROCY-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is a brominated phenolic compound with a tert-butylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol typically involves the bromination of a phenolic precursor followed by the introduction of the tert-butylamino group. One common method involves the bromination of 2,6-dibromo-4-tert-butylphenol using bromine in the presence of a suitable solvent. The tert-butylamino group can be introduced through a nucleophilic substitution reaction using tert-butylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenolic derivatives.

Scientific Research Applications

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s brominated phenolic structure makes it a potential candidate for studying enzyme inhibition and other biological interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol involves its interaction with molecular targets through its phenolic and brominated groups. These interactions can lead to enzyme inhibition or modulation of biological pathways. The tert-butylamino group may also play a role in enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-tert-butylphenol: Similar in structure but lacks the tert-butylamino group.

    2-Bromo-4,6-di-tert-butylphenol: Another brominated phenol with different substitution patterns.

Uniqueness

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is unique due to the presence of both bromine atoms and the tert-butylamino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dibromo-6-[(tert-butylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQXWGLNGROCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338208
Record name 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53500-38-2
Record name 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 95 ml of 35% formaldehyde solution and 100 ml of dioxane is dropped into a solution of 80 g of tertiary butylamine in 350 ml of dioxane, cooled to 15° C, with stirring. The mixture is allowed to stand over night, then heated to 80° C. In the course of 4 hours a solution of 252 g of 2,4-dibromophenol in 250 ml of dioxane is dropped thereto, precipitating thereby the main charge of the reaction product. 1 hour after completion of this addition it is cooled, the precipitate is sucked off, washed with ethanol on the filter and dried. By concentrating the dioxane-mother liquor and the alcoholic washing liquid further material is obtained. Remaining reaction product precipitates from the dioxane concentrate in form of the hydrochloride by heating with alcoholic HCl. The hydrochloride is converted in H2O/CHCl3 in the free base with HaHCO3. Total yield = 268 g (79,5% of the theory). Recrystallization from acetic ester yields the N-(2-hydroxy-3,5-dibromobenzyl)-tert.butylamine in form of colorless felted needles, melting at 173° - 175° C.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
252 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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